2-(2-Aminoethoxy)ethane-1-thiol
Description
2-(2-Aminoethoxy)ethane-1-thiol is a bifunctional organic compound containing an aminoethoxy (-OCH₂CH₂NH₂) group and a thiol (-SH) group. Its structure enables versatile reactivity, including metal coordination, nucleophilic substitution, and participation in Michael addition reactions. This compound is often utilized in synthesizing pharmaceuticals, agrochemicals, and coordination complexes due to its dual functional groups .
Properties
Molecular Formula |
C4H11NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanethiol |
InChI |
InChI=1S/C4H11NOS/c5-1-2-6-3-4-7/h7H,1-5H2 |
InChI Key |
MYKZNEYPPAZAKR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS)N |
Origin of Product |
United States |
Preparation Methods
Etherification and Thiolation Strategy
A common synthetic approach involves the construction of the ethoxy backbone followed by introduction of the thiol group:
Step 1: Formation of 2-(2-Aminoethoxy)ethanol or related ether intermediate
This is typically achieved by reacting ethylene glycol derivatives with amino-containing reagents under controlled conditions to form the aminoethoxy intermediate.Step 2: Thiolation
The hydroxyl group in the intermediate is converted into a thiol group using reagents such as thiourea or by nucleophilic substitution with thiolating agents under mild conditions.
This approach requires careful control of reaction conditions to prevent oxidation of the thiol group and to maintain high purity of the product.
Example from Patent Literature
Although direct preparation methods for 2-(2-Aminoethoxy)ethane-1-thiol are less frequently detailed in open literature, closely related compounds such as 2-(2-aminoethoxy)-1,1-dimethoxyethane have been synthesized using:
- Etherification: Reacting ethylene glycol with bromoacetaldehyde dimethyl acetal under alkaline conditions at temperatures below 40°C to form an intermediate ether (Intermediate 1).
- Acylation: Treating the intermediate with acyl chloride reagents in the presence of organic bases at low temperatures to form an acylated intermediate (Intermediate 2).
- Amination: Reacting the acylated intermediate with ammonia under heat in an autoclave to yield the amino-substituted product.
While this method is for a related compound, the strategy highlights the sequential functional group transformations applicable to ethoxy derivatives.
Industrial-Scale Preparation
Industrial synthesis of 2-(2-Aminoethoxy)ethane-1-thiol or its closely related analogs often involves:
- Use of high-purity starting materials such as 2-aminoethanethiol and ethylenediamine derivatives.
- Reaction in aqueous media to facilitate handling and purification.
- Isolation as salts (e.g., dihydrochloride) to improve stability and solubility of the final product.
- Stringent quality control to ensure product consistency and minimize impurities.
Reaction Conditions and Yields
Analytical and Purity Considerations
- The thiol group is prone to oxidation; therefore, synthesis and handling must minimize exposure to air and oxidants.
- Purity assessments typically involve chromatographic techniques and spectroscopic methods (NMR, IR).
- Isolation as salts (e.g., dihydrochloride) enhances stability and facilitates purification.
Summary of Research Outcomes
- Efficiency: Multi-step synthesis involving etherification, acylation, and amination can achieve yields above 80% for intermediates, indicating efficient synthetic routes.
- Scalability: Industrial methods adapt these routes with aqueous media and salt formation for large-scale production with consistent quality.
- Challenges: Maintaining thiol integrity and avoiding side reactions such as disulfide formation require controlled conditions.
Scientific Research Applications
2-(2-Aminoethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Industry: The compound is used in the production of polymers and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of aminoethoxy and thiol moieties. Below is a detailed comparison with analogous compounds:
Functional Group Variations
Key Observations :
- Amino Group Presence: 2-(2-Aminoethoxy)ethane-1-thiol and 2-aminoethanethiol hydrochloride share an amino group, enhancing their nucleophilicity and metal-binding capacity. However, the former’s ethoxy spacer increases solubility in organic solvents compared to the shorter-chain 2-aminoethanethiol .
- Thiol vs. Hydroxyl: Replacing the -SH group in 2-(2-Aminoethoxy)ethane-1-thiol with -OH (as in 2-(2-aminoethoxy)ethanol) shifts reactivity from thiol-mediated redox reactions to hydrogen bonding and acid-base interactions .
- Aromatic vs. Aliphatic Thiols : 2-(P-Tolyl)ethane-1-thiol’s aromatic ring enhances stability but reduces aqueous solubility compared to aliphatic thiols like 2-ethoxyethane-1-thiol .
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Aminoethoxy)ethane-1-thiol, and how can competing side reactions be minimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene chemistry. For example:
- Step 1: Prepare a precursor like 2-(2-aminoethoxy)ethyl tosylate by reacting 2-(2-aminoethoxy)ethanol with tosyl chloride under anhydrous conditions .
- Step 2: Substitute the tosylate group with a thiol using thiourea (NH₂CSNH₂) in refluxing ethanol, followed by alkaline hydrolysis to release the free thiol .
Key Considerations: - Use inert atmospheres (N₂/Ar) to prevent thiol oxidation.
- Competing oxidation to disulfides can be minimized by adding reducing agents (e.g., DTT) or antioxidants (e.g., BHT) .
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or FTIR (SH stretch at ~2550 cm⁻¹) .
Basic: How should researchers characterize the purity and structural integrity of 2-(2-Aminoethoxy)ethane-1-thiol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 136.1 (C₄H₁₁NO₂S).
- FTIR: Confirm -SH (2550 cm⁻¹), -NH₂ (3350 cm⁻¹), and ether C-O (1100 cm⁻¹) .
Advanced: How does the dual functionality (-SH and -NH₂) influence reactivity in bioconjugation or coordination chemistry?
Methodological Answer:
- Bioconjugation: The thiol group reacts selectively with maleimides or iodoacetyl groups under mild conditions (pH 6.5–7.5), while the amino group allows further functionalization (e.g., NHS ester coupling) .
- Coordination Chemistry:
- Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Au³⁺), forming stable complexes.
- Chelation studies require pH control (optimal at 7–9) to avoid protonation of -NH₂ .
Data Contradiction Note: Conflicting reports on Au³⁺ binding affinity may arise from solvent polarity (DMF vs. aqueous) or competing disulfide formation .
Advanced: What strategies mitigate oxidative degradation during storage and experimental use?
Methodological Answer:
- Storage:
- In Situ Stabilization: Use degassed solvents (via freeze-pump-thaw cycles) and avoid transition-metal contaminants (e.g., Fe³⁺) that catalyze oxidation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or membranes)?
Methodological Answer:
- Molecular Dynamics (MD): Simulate thiol-disulfide exchange kinetics with cysteine-rich proteins (e.g., thioredoxin) using AMBER or GROMACS.
- Docking Studies: Use AutoDock Vina to model binding to active sites (e.g., glutathione reductase), focusing on H-bonding (-NH₂) and hydrophobic interactions .
Validation: Compare computational results with SPR (binding affinity) and ITC (thermodynamic data) .
Basic: What safety protocols are critical when handling 2-(2-Aminoethoxy)ethane-1-thiol?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods (≥0.5 m/s airflow) due to volatility and dermal toxicity .
- Incompatibilities: Avoid contact with strong acids (risk of exothermic reaction) or oxidizing agents (e.g., HNO₃) .
- Spill Management: Neutralize with 10% (v/v) NaOH and adsorb with vermiculite .
Advanced: How do solvent polarity and pH affect the compound’s stability in aqueous vs. organic matrices?
Methodological Answer:
- Aqueous Solutions:
- Organic Solvents:
Basic: What analytical methods resolve discrepancies in reported pKa values for the thiol and amino groups?
Methodological Answer:
- Potentiometric Titration: Perform under N₂ with 0.1 M HCl/NaOH to determine pKa₁ (-SH, ~10.2) and pKa₂ (-NH₂, ~8.5) .
- UV-Vis Spectroscopy: Monitor thiolate formation (λmax ~240 nm) across pH 4–12 .
Note: Variations in ionic strength (e.g., 0.1 M KCl vs. pure water) can shift pKa by ±0.3 units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
